molecular formula C5H10N2 B1588511 (R)-3-Aminopentanenitrile CAS No. 400090-60-0

(R)-3-Aminopentanenitrile

Cat. No. B1588511
CAS RN: 400090-60-0
M. Wt: 98.15 g/mol
InChI Key: FVPPLRDSFQDFLX-RXMQYKEDSA-N
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Description

(R)-3-Aminopentanenitrile, also known as (R)-3-APN, is a chiral compound that belongs to the family of nitriles. It has been widely used in scientific research due to its unique chemical properties and biological activities.

Scientific Research Applications

Biotransformations in Synthesis

Biotransformations of related nitriles, like 3-arylpent-4-enenitriles, have been catalyzed by Rhodococcus erythropolis, leading to the synthesis of enantiopure 3-arylpent-4-enoic acids and amides. These compounds find applications in the synthesis of chiral gamma-amino acid, 2-pyrrolidinone, and 2-azepinone derivatives (Gao et al., 2006).

Enzymatic Reduction in Pharmaceutical Synthesis

The efficient enzymatic synthesis of (R)-3-Hydroxypentanenitrile, a crucial intermediate in immunosuppressive drug production, has been achieved using a novel acetoacetyl-CoA reductase from Achromobacter denitrificans (Kawano et al., 2014).

Organic Syntheses

Pentanedinitrile derivatives, such as those related to (R)-3-Aminopentanenitrile, have been used in the preparation of various biologically active compounds, including antitumor agents (Nishiwaki et al., 1999).

Enantioselective Synthesis

Studies have shown the potential for efficient chemo-enzymatic synthesis of related compounds, like (R)-3-hydroxypentanenitrile, with high enantiomeric excess, which is important for creating optically active pharmaceuticals (Kawano et al., 2012).

Applications in Chemical Communication

Compounds like (R)-3-ethyl-4-methylpentanol, which are structurally related to (R)-3-Aminopentanenitrile, have been identified as critical components in the sex pheromones of certain ant species, demonstrating the potential for similar compounds in chemical communication (Castracani et al., 2008).

Asymmetric Syntheses

Research on asymmetric syntheses of amino acids related to (R)-3-Aminopentanenitrile has provided insights into the configurations of various bioactive molecules, indicating the relevance of such compounds in the study of natural products (Bates & Gangwar, 1993).

properties

IUPAC Name

(3R)-3-aminopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPLRDSFQDFLX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432478
Record name (R)-3-Aminopentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminopentanenitrile

CAS RN

400090-60-0
Record name 3-Aminopentanenitrile, (3R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Aminopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Aminopentaneitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOPENTANENITRILE, (3R)-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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